molecular formula C10H7F3N4O2 B060974 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde CAS No. 168267-11-6

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

Cat. No. B060974
M. Wt: 272.18 g/mol
InChI Key: YQNRPEFJKQVSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a chemical compound used in scientific research. It has a molecular formula of C10H7F3N4O2 and an average mass of 272.183 Da .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde consists of a benzaldehyde core with a methoxy group at the 2-position and a 5-(trifluoromethyl)tetrazol-1-yl group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde include a predicted boiling point of 374.9±52.0 °C and a predicted density of 1.52±0.1 g/cm3 .

properties

IUPAC Name

2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c1-19-8-3-2-7(4-6(8)5-18)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRPEFJKQVSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464490
Record name 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

CAS RN

168267-11-6
Record name 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzaldehyde (1.56 mmol), potassium carbonate (7.8 mmol) and methyl iodide (7.8 mmol), in acetone (25 ml) was stirred for 18 h at 23° under nitrogen. Water (150 ml) was added and the mixture extracted with diethyl ether (3×50 ml). The combined organic extracts were washed with saturated brine, dried (Na2SO4) and evaporated to give the title compound as a yellow solid (0.48 g).
Name
2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzaldehyde
Quantity
1.56 mmol
Type
reactant
Reaction Step One
Quantity
7.8 mmol
Type
reactant
Reaction Step One
Quantity
7.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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